N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
Description
Molecular Formula and Constitutional Analysis
The molecular formula C6H8N4O3 defines the constitutional framework of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, establishing a molecular weight of 184.15 atomic mass units. This molecular composition reveals the presence of six carbon atoms, eight hydrogen atoms, four nitrogen atoms, and three oxygen atoms, arranged within a heterocyclic structure that incorporates both the pyrazole ring system and the substituted carboxamide functionality. The constitutional analysis reveals that the compound consists of a five-membered pyrazole ring bearing two distinct functional groups: a nitro group at the 5-position and a dimethylcarboxamide group at the 3-position.
The structural connectivity can be represented through the Simplified Molecular-Input Line-Entry System notation as O=C(C1=NNC(N+=O)=C1)N(C)C, which explicitly defines the bonding relationships within the molecule. This notation demonstrates the presence of the pyrazole ring core with nitrogen atoms at positions 1 and 2, the carbonyl carbon of the carboxamide group directly bonded to carbon-3 of the pyrazole ring, and the nitro group attached to carbon-5. The dimethylamino substituent on the carboxamide functionality introduces additional conformational considerations, as the two methyl groups attached to the amide nitrogen can adopt various spatial orientations.
Constitutional analysis reveals that the electron distribution within the molecule is significantly influenced by the opposing electronic effects of the nitro and dimethylamino groups. The nitro group at position 5 acts as a strong electron-withdrawing substituent through both inductive and resonance effects, while the dimethylamino carboxamide functionality at position 3 provides electron-donating character through resonance stabilization. This electronic dichotomy creates a polarized molecular system where the pyrazole ring serves as a conduit for electronic communication between the two functional groups.
The molecular architecture incorporates multiple sites capable of participating in hydrogen bonding interactions, including the pyrazole nitrogen-hydrogen group, the carbonyl oxygen of the carboxamide, and the oxygen atoms of the nitro group. These hydrogen bonding sites play crucial roles in determining both the solid-state packing arrangements and the solution-phase behavior of the compound. The constitutional framework also permits tautomeric equilibria characteristic of pyrazole derivatives, where the acidic hydrogen can migrate between the two nitrogen atoms of the pyrazole ring, potentially influencing the overall molecular properties and reactivity patterns.
Properties
IUPAC Name |
N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-9(2)6(11)4-3-5(8-7-4)10(12)13/h3H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTDDHKXFBQKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures. For instance, one method involves reacting 4-chloro-3,5-dinitropyrazole with DMF at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at position 5 undergoes reduction to form an amine derivative. This transformation is critical for generating bioactive intermediates.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄ in THF, 0–25°C | N,N-Dimethyl-5-amino-1H-pyrazole-3-carboxamide | 85–92% | |
| H₂, Pd/C in MeOH, 50°C | N,N-Dimethyl-5-amino-1H-pyrazole-3-carboxamide | 78% |
The reduction mechanism involves sequential electron transfer, forming a nitroso intermediate before final conversion to the amine. Catalytic hydrogenation offers better selectivity compared to harsh reducing agents like LiAlH₄.
Electrophilic Substitution at Nitro Position
The nitro group’s electron-withdrawing nature facilitates electrophilic substitution, particularly under acidic conditions.
Halogenation proceeds via a Wheland intermediate, while nitration requires careful temperature control to avoid over-nitration .
Denitramidation and Decomposition
The nitro-carboxamide moiety is prone to decomposition under acidic or thermal conditions, leading to ring-contracted products.
This instability is attributed to the nitro group’s activation of the adjacent amide proton, promoting acid-catalyzed hydrolysis .
Nucleophilic Acyl Substitution
The carboxamide group reacts with nucleophiles, enabling diversification of the pyrazole core.
| Nucleophile | Reagents/Conditions | Product | Source |
|---|---|---|---|
| NH₂R (amines) | DCC, DMAP in DMF, 25°C | N,N-Dimethyl-5-nitro-1H-pyrazole-3-urea derivatives | |
| ROH (alcohols) | SOCl₂, reflux | Pyrazole-3-carboxylate esters |
The reaction with amines proceeds via a mixed carbonic anhydride intermediate, while esterification requires activation of the carboxamide as an acid chloride .
Cyclization and Heterocycle Formation
The compound participates in cycloaddition reactions to form fused heterocycles, enhancing its utility in medicinal chemistry.
| Reagents/Conditions | Product | Application | Source |
|---|---|---|---|
| Acetylacetone, K₂CO₃, DMF | Bicyclic pyrazolo[3,4-d]pyridazinones | Anticancer agents | |
| CS₂, KOH, EtOH | Pyrazolo[5,1-c] triazine derivatives | Kinase inhibitors |
These reactions exploit the carboxamide’s ability to act as a directing group, facilitating regioselective cyclization .
Key Research Findings
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DNA Binding Activity : Derivatives of this compound exhibit DNA minor-groove binding (e.g., pym-5 in , binding constant K = 1.06 × 10⁵ M⁻¹), enabling potential antitumor applications.
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Stability Limitations : The nitro group’s lability under acidic conditions necessitates careful storage and handling .
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Synthetic Versatility : Functionalization at both nitro and carboxamide positions allows for modular synthesis of >50 derivatives with varied bioactivity .
Scientific Research Applications
Anticancer Activity
N,N-Dimethyl-5-nitro-1H-pyrazole-3-carboxamide has exhibited significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 2.74 |
| HeLa | 3.16 |
| A549 | 0.39 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy, particularly due to its selectivity and potency against specific tumor types .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that derivatives of pyrazole compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. This compound demonstrated significant reduction of edema in animal models, indicating its potential as an anti-inflammatory agent .
Study on Anticancer Efficacy
In a recent study, this compound was screened against multiple cancer cell lines. The results indicated that it significantly inhibited the growth of MCF7 and A549 cells at low concentrations, suggesting a potential role in targeted cancer therapy.
Evaluation of Anti-inflammatory Effects
Another study focused on the compound's anti-inflammatory properties compared to standard drugs like celecoxib. Results demonstrated that it not only reduced inflammation but also showed fewer side effects, highlighting its therapeutic potential in treating inflammatory diseases without the adverse effects commonly associated with traditional NSAIDs .
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with an additional nitro group, making it more reactive and potentially more energetic.
3,5-dimethylpyrazole: Lacks the nitro and carboxamide groups, resulting in different chemical properties and reactivity.
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: Similar pyrazole core but with different substituents, leading to variations in biological activity and applications.
Uniqueness
N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N,N-Dimethyl-5-nitro-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and as enzyme inhibitors. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has a distinctive structure that contributes to its biological activity. The presence of the nitro group and the carboxamide moiety enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease processes, such as monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs).
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. The following table summarizes findings from various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 0.01 | Apoptosis induction | |
| A549 | 0.39 | Autophagy without apoptosis | |
| HepG2 | 0.28 | Aurora-A kinase inhibition | |
| HCT116 | 0.16 | CDK2 inhibition |
These results indicate that this compound can effectively inhibit cancer cell growth through multiple mechanisms.
Case Studies
- MCF7 Cell Line Study : In a study involving the MCF7 breast cancer cell line, this compound demonstrated an IC50 value of 0.01 µM, indicating strong antiproliferative activity. The mechanism was attributed to apoptosis induction, which is crucial for cancer therapy.
- A549 Cell Line Study : Another study reported that this compound induced autophagy in A549 lung cancer cells with an IC50 of 0.39 µM. Notably, it did so without triggering apoptosis, suggesting a unique pathway for inducing cell death in cancer cells.
- HepG2 and HCT116 Studies : The compound also showed significant inhibition of HepG2 liver cancer cells with an IC50 of 0.28 µM and inhibited Aurora-A kinase and CDK2 activities in HCT116 cells with IC50 values of 0.16 µM, highlighting its potential as a multi-targeted anticancer agent.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit COX enzymes, which are critical in the inflammatory response:
This suggests that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID).
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored extensively:
- Cyclin-dependent Kinase (CDK) Inhibition : Research has indicated that this compound can inhibit CDK2, which plays a pivotal role in cell cycle regulation.
Q & A
Q. What synthetic routes are commonly employed for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, starting with pyrazole ring formation via cyclization of 1,3-diketones with hydrazines, followed by nitration at position 5 and subsequent carboxamide functionalization. Critical parameters include temperature control (e.g., 0–80°C), solvent selection (e.g., DMF or THF), and catalysts like acetic acid for cyclization. Microwave-assisted methods can enhance reaction efficiency and yield .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is pivotal for confirming substituent positions and hydrogen bonding interactions. Mass spectrometry (MS) and high-resolution liquid chromatography (HPLC) validate molecular weight and purity. X-ray crystallography resolves bond lengths and angles in crystalline forms .
Q. How does the nitro group at position 5 influence the compound’s electronic properties?
The electron-withdrawing nitro group stabilizes the pyrazole ring via resonance, altering electrophilic substitution patterns. Computational studies (e.g., DFT) show reduced electron density at adjacent positions, making the compound prone to nucleophilic attacks at the carboxamide group .
Q. What are the key challenges in achieving high regioselectivity during nitration?
Nitration at position 5 requires precise control of nitrating agents (e.g., HNO3/H2SO4) and reaction time to avoid over-nitration or isomer formation. Solvent polarity and temperature gradients are critical to directing nitro-group placement .
Advanced Research Questions
Q. How can computational modeling predict biological interactions of this compound?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while molecular docking simulates binding affinities with enzymes like cyclooxygenase-2 (COX-2) or kinase targets. These models guide structure-activity relationship (SAR) studies .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) are addressed by standardizing assay conditions (e.g., cell lines, concentrations) and validating target specificity via knockout models or competitive binding assays. Comparative studies with analogs (e.g., nitro vs. methoxy substituents) clarify substituent effects .
Q. How do tautomeric forms of the pyrazole ring affect spectroscopic characterization?
The 1H-pyrazole tautomer dominates in solution, confirmed by NMR chemical shifts (e.g., NH proton at δ 12–13 ppm). Solid-state IR and X-ray analyses differentiate tautomers, revealing hydrogen-bonding networks that stabilize specific forms .
Q. What methodologies optimize the compound’s solubility for in vitro bioassays?
Co-solvent systems (e.g., DMSO/PBS) or micellar encapsulation improve aqueous solubility. Derivatization (e.g., prodrug strategies with ester linkages) enhances bioavailability without altering core activity .
Q. How does the N,N-dimethyl carboxamide group influence metabolic stability?
The dimethyl substituent reduces amide bond hydrolysis in hepatic microsomal assays. Comparative metabolism studies using LC-MS identify primary metabolites, guiding structural modifications to enhance pharmacokinetic profiles .
Q. What role does crystallography play in understanding solid-state reactivity?
Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking) that affect stability and reactivity. Thermal analysis (DSC/TGA) correlates crystalline forms with decomposition pathways under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
